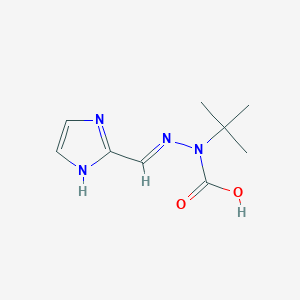![molecular formula C38H27N3 B12831461 (Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)
(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core substituted with diphenylamino and pyridinyl groups, making it a subject of interest in materials science and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile typically involves a multi-step process:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-bromo-4’-(diphenylamino)biphenyl and a suitable boronic acid derivative.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a palladium-catalyzed cross-coupling reaction.
Formation of the Acrylonitrile Moiety: The final step involves the Knoevenagel condensation of the biphenyl derivative with 4-(pyridin-4-yl)benzaldehyde in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or reduced aromatic rings.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) due to its electron-donating properties.
Photovoltaics: Employed in organic photovoltaic cells as a donor material.
Biology and Medicine
Fluorescent Probes: Utilized in the design of fluorescent probes for biological imaging.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Material Science: Applied in the synthesis of advanced materials with specific electronic properties.
Catalysis: Used as a ligand in catalytic reactions.
Mécanisme D'action
The mechanism of action of (Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate its role in electronic devices and biological systems. The compound’s electron-donating properties enhance its performance in organic electronics and photovoltaics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4’-(Diphenylamino)-[1,1’-biphenyl]-4-carbaldehyde
- 4-Bromo-4’-(diphenylamino)biphenyl
Uniqueness
(Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile stands out due to its combination of diphenylamino and pyridinyl groups, which confer unique electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as OLEDs and photovoltaic cells.
Propriétés
Formule moléculaire |
C38H27N3 |
|---|---|
Poids moléculaire |
525.6 g/mol |
Nom IUPAC |
(Z)-3-[4-[4-(N-phenylanilino)phenyl]phenyl]-2-(4-pyridin-4-ylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C38H27N3/c39-28-35(33-17-15-31(16-18-33)34-23-25-40-26-24-34)27-29-11-13-30(14-12-29)32-19-21-38(22-20-32)41(36-7-3-1-4-8-36)37-9-5-2-6-10-37/h1-27H/b35-27+ |
Clé InChI |
JUAVKLVXACBYLL-ROMHNNFLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)/C=C(\C#N)/C5=CC=C(C=C5)C6=CC=NC=C6 |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=C(C#N)C5=CC=C(C=C5)C6=CC=NC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B12831384.png)


![N,N-Diphenylbenzo[b]thiophen-3-amine](/img/structure/B12831417.png)
![5-Methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B12831421.png)


![(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12831440.png)


![1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine](/img/structure/B12831452.png)


![(5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B12831465.png)
